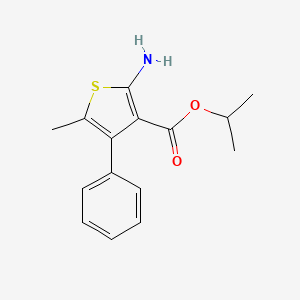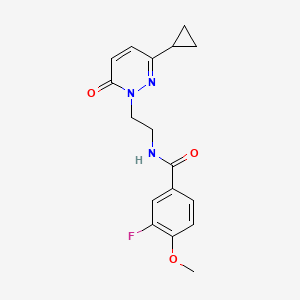
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their pharmacological properties, such as dopamine receptor ligands and antimycobacterial agents .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation reactions, chlorination, and coupling processes. For instance, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation . Another example is the synthesis of a photoaffinity analog of an influenza fusion inhibitor, which included tritiation, coupling, and deprotection steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT). For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the bond lengths and angles were compared with DFT calculations . Such analyses are crucial for understanding the molecular geometry and electronic properties of the compound, which can influence its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidative coupling and photoaffinity labeling. A method for the synthesis of sulfonyl fluoride substituted compounds through rhodium(III)-catalyzed oxidative coupling has been developed, which could be relevant for introducing functional groups into the compound of interest . Additionally, the synthesis of a photoaffinity analog of an influenza fusion inhibitor demonstrates the potential for benzamide derivatives to be used in photoaffinity labeling studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as lipophilicity, molar refraction, and polarizability, are important for their pharmacological profiles. Compounds with optimal lipophilicity are more likely to penetrate the brain and exhibit low nonspecific binding . Molar refraction and polarizability, which can be calculated from density and refractive index data, provide insight into the electronic characteristics of the compound . These properties are essential for understanding the interaction of the compound with biological targets and its overall pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
A study conducted by Desai, Rajpara, and Joshi (2013) investigated the synthesis and antimicrobial screening of a series of compounds, including benzamides, for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi. This research underscores the potential therapeutic intervention for the treatment of microbial diseases, highlighting the relevance of benzamide derivatives in antimicrobial applications (Desai, Rajpara, & Joshi, 2013).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized cyclopropanation derivatives, including those related to benzamides, and evaluated their in vitro antimicrobial and antioxidant activities. The study found that specific derivatives exhibited excellent antibacterial and antifungal properties, along with significant antioxidant potential. This research suggests the utility of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antimicrobial Analog Synthesis
Another study by Desai, Rajpara, and Joshi (2013) focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. The compounds synthesized were tested against various bacterial strains and fungi, indicating the essential role of the fluorine atom in enhancing antimicrobial activity. This work contributes to the development of new antimicrobial agents with improved efficacy (Desai, Rajpara, & Joshi, 2013).
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-24-15-6-4-12(10-13(15)18)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHJRQNGQXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

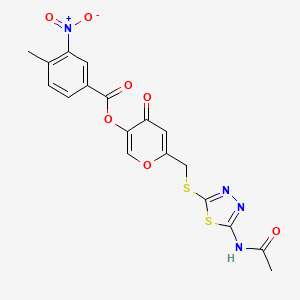

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)
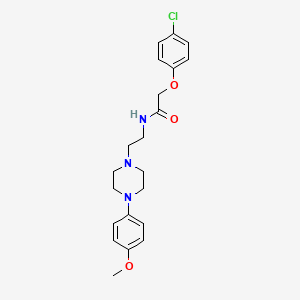

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)
![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)
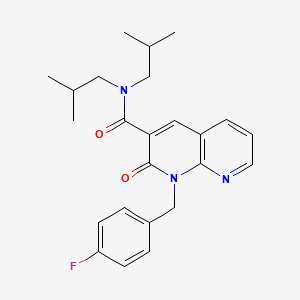
![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)
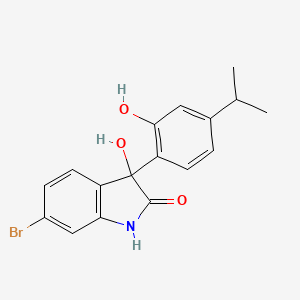
![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
